Permanganic acid

説明

特性

IUPAC Name |

permanganic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBYBXHCMWGGRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mn](=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HMnO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920531 | |

| Record name | Permanganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.944 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Permanganate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

64 mg/mL at 20 °C | |

| Record name | Permanganate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13465-41-3, 14333-13-2 | |

| Record name | Permanganic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Permanganic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permanganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Permanganic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Permanganate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Permanganate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

permanganic acid chemical formula and molecular structure

An In-depth Technical Guide to Permanganic Acid: Chemical Formula and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (HMnO₄), focusing on its chemical formula, molecular structure, properties, and synthesis. The information is tailored for a scientific audience, with an emphasis on quantitative data and experimental methodologies.

Overview and Chemical Identity

This compound, also known as manganic(VII) acid, is a strong, unstable inorganic oxoacid with the chemical formula HMnO₄.[1][2][3] It is the conjugate acid of permanganate (B83412) salts.[2] Due to its inherent instability, this compound is typically prepared and used in situ as an aqueous solution.[4][5] Anhydrous this compound has not been isolated as it is highly unstable and prone to decomposition.[1] However, a crystalline dihydrate, HMnO₄·2H₂O, has been prepared at low temperatures.[2]

This compound is a powerful oxidizing agent, a characteristic that defines much of its chemistry and applications.[1][4] Its solutions are recognized by their distinct reddish-violet or purple color, similar to that of permanganate salts.[1][2]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These properties highlight its nature as a strong, reactive acid.

| Property | Value | Reference(s) |

| Chemical Formula | HMnO₄ | [2][6] |

| Molar Mass | 119.94 g/mol | [1][2][6] |

| Acidity (pKa) | -2.3 to -4.6 (estimated) | [2][4] |

| Appearance | Violet or reddish-violet solution | [1][2] |

| Standard Reduction Potential (MnO₄⁻/Mn²⁺) | 1.507 V | [4] |

| State at STP | Exists only in solution or as a dihydrate | [1][2] |

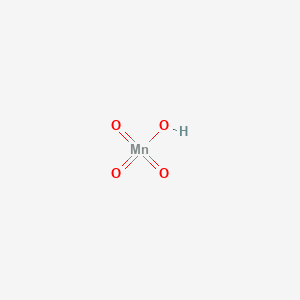

Molecular Structure

While the precise structure of this compound has not been definitively verified through spectroscopic or crystallographic methods, it is widely assumed to adopt a tetrahedral geometry, analogous to that of perchloric acid (HClO₄).[2][7] In this proposed structure, the central manganese atom is in its highest oxidation state (+7) and is bonded to three oxygen atoms via double bonds and to one hydroxyl group via a single bond.

Caption: Assumed tetrahedral structure of this compound (HMnO₄).

Chemical Reactivity and Decomposition

This compound is highly unstable and undergoes spontaneous decomposition.[2] The decomposition process is accelerated by heat, light, and the presence of acids.[2][7] Aqueous solutions decompose to form manganese dioxide (MnO₂), oxygen (O₂), and water.[2][4] The manganese dioxide produced acts as a catalyst, further accelerating the decomposition.[1][7]

4 HMnO₄ → 4 MnO₂ + 3 O₂ + 2 H₂O

Concentrated solutions are particularly unstable and can decompose rapidly, sometimes liberating ozone (O₃).[1]

Caption: Decomposition pathway of aqueous this compound.

Experimental Protocols: Synthesis of this compound

Due to its instability, this compound is not commercially available and must be synthesized in the laboratory for immediate use. Several methods have been reported.

Method 1: Reaction of Barium Permanganate with Sulfuric Acid

This is the most common method for preparing relatively pure solutions of this compound.[2]

Protocol:

-

Prepare a solution of barium permanganate (Ba(MnO₄)₂).

-

Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) to the barium permanganate solution with constant stirring.

-

The reaction produces this compound in the aqueous phase and a precipitate of insoluble barium sulfate (B86663) (BaSO₄).

-

Reaction: Ba(MnO₄)₂ + H₂SO₄ → 2 HMnO₄ + BaSO₄(s)[2]

-

-

Remove the barium sulfate precipitate by filtration or decantation to yield a solution of this compound.

-

Critical Note: The sulfuric acid used must be dilute. The use of concentrated sulfuric acid will lead to the formation of the highly explosive anhydride, manganese heptoxide (Mn₂O₇).[2][7]

Caption: Workflow for this compound synthesis via the barium salt route.

Method 2: Reaction of Potassium Permanganate with Acid

An impure solution of this compound can be generated by reacting potassium permanganate (KMnO₄) with a mid-concentration (50-80%) sulfuric acid.[1] This method is often used for generating ozone, as the concentrated this compound formed decomposes rapidly.[1]

Method 3: Ion Exchange

A dilute solution of this compound can be prepared by passing a solution of potassium permanganate through a strong cation-exchange resin.[4] This method yields a solution with minimal cation contamination.[4]

Other Reported Methods

Other, less common, preparation routes include:

-

The reaction of manganese(II) sulfate with lead(IV) oxide in sulfuric acid.[1]

-

The hydrolysis of manganese heptoxide, although this method is hazardous and can result in explosions.[2]

-

Electrolysis.[2]

Safety and Handling

This compound must be handled with extreme caution.[1]

-

Strong Oxidizer: It is a powerful oxidizing agent and can react violently with organic materials and reducing agents.

-

Corrosive: As a strong acid, it is corrosive.

-

Instability: Solutions are unstable and should be prepared fresh and kept cool. Storing this compound is impractical.[1]

-

Decomposition Products: Decomposition can release oxygen and, in concentrated forms, toxic ozone gas.[1]

Disposal should be handled by allowing the acid to decompose completely to the relatively benign manganese dioxide before neutralization and disposal according to local regulations.[1]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. dictionary.com [dictionary.com]

- 6. scribd.com [scribd.com]

- 7. The correct formula of this compound is A HMnO4 class 11 chemistry CBSE [vedantu.com]

An In-Depth Technical Guide to Permanganic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of permanganic acid, a powerful, yet unstable, oxoacid. The information presented herein is intended to support research and development activities where strong oxidizing agents are employed.

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Other Names | Manganic(VII) acid |

| CAS Number | 13465-41-3 (anhydrous)[1] |

| 24653-70-1 (dihydrate)[1] | |

| Molecular Formula | HMnO₄ |

Physicochemical and Thermodynamic Properties

This compound is a strong, monobasic acid known primarily in aqueous solutions or as its crystalline dihydrate. Its inherent instability makes the anhydrous form challenging to isolate.

| Property | Value |

| Molar Mass | 119.94 g/mol [1] |

| Appearance | Violet solution[1] |

| Acidity (pKa) | -2.3 to -4.6[1] |

| Standard Redox Potential (E⁰) | +1.507 V (for MnO₄⁻/Mn²⁺)[2] |

Experimental Protocols

Due to the instability of this compound, detailed protocols for its isolation are scarce. However, it is typically prepared in situ or as an aqueous solution for immediate use. Below are protocols for its preparation and a common application.

Protocol 1: Preparation of Aqueous this compound

This protocol describes the synthesis of a solution of this compound via the reaction of barium permanganate (B83412) with sulfuric acid.[1]

Materials:

-

Barium permanganate (Ba(MnO₄)₂)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Filter paper (fine porosity)

-

Glass filtration apparatus

Procedure:

-

Prepare a saturated aqueous solution of barium permanganate.

-

Slowly, and with constant stirring, add a stoichiometric amount of dilute sulfuric acid to the barium permanganate solution. The reaction is as follows: Ba(MnO₄)₂ + H₂SO₄ → 2HMnO₄ + BaSO₄(s)[1]

-

Continue stirring for 30 minutes at room temperature to ensure complete reaction.

-

The insoluble barium sulfate (B86663) precipitate is removed by vacuum filtration through fine porosity filter paper.

-

The resulting filtrate is a solution of this compound. It should be used immediately due to its instability.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid should not be used, as it can lead to the formation of the highly explosive manganese heptoxide.[1]

Protocol 2: Oxidative Cleavage of an Alkene using Permanganate

This protocol provides a general procedure for the oxidative cleavage of a terminal alkene to a carboxylic acid using potassium permanganate under acidic conditions, a reaction for which this compound is the active species.[3]

Materials:

-

Terminal alkene (e.g., 1-octene)

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Sodium bisulfite (NaHSO₃) for quenching

-

Diethyl ether (for extraction)

-

Magnesium sulfate (MgSO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene in a suitable solvent (e.g., acetone).

-

Prepare an aqueous solution of potassium permanganate and sulfuric acid.

-

Slowly add the permanganate solution to the alkene solution. The reaction is exothermic and may require cooling to maintain control.

-

Once the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and quench any excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization or distillation.

Chemical Pathways and Workflows

The following diagrams illustrate key chemical processes involving this compound.

References

An In-Depth Technical Guide to the Synthesis and Isolation of Permanganic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of permanganic acid dihydrate (HMnO₄·2H₂O), a powerful oxidizing agent. The information presented is curated for professionals in research and development who require detailed experimental protocols and quantitative data for the preparation of this compound.

Introduction

This compound (HMnO₄) is a strong oxoacid that is typically encountered in dilute aqueous solutions.[1] For practical applications and further chemical synthesis, isolation of a more stable form is often necessary. Crystalline this compound can be prepared at low temperatures as its dihydrate, HMnO₄·2H₂O.[1] This guide focuses on the most cited and reliable method for its synthesis and isolation.

Synthesis of this compound Dihydrate

The most established and reliable method for the synthesis of this compound dihydrate involves the reaction of barium permanganate (B83412) with a stoichiometric amount of sulfuric acid in a chilled aqueous solution. This reaction precipitates barium sulfate (B86663), leaving a solution of this compound which can then be carefully concentrated and crystallized.

Overall Reaction

The balanced chemical equation for the synthesis is as follows:

Ba(MnO₄)₂ + H₂SO₄ → 2HMnO₄ + BaSO₄(s)↓[2][3][4]

Experimental Protocol

The following protocol is based on the established method for the preparation of crystalline this compound dihydrate.

Materials:

-

Barium Permanganate (Ba(MnO₄)₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled or Deionized Water

-

Dry Ice (solid CO₂)

-

Acetone

Equipment:

-

Jacketed reaction vessel or a beaker in an ice-salt bath

-

Stirring apparatus (magnetic or overhead)

-

Syringe or dropping funnel for precise acid addition

-

Low-temperature filtration apparatus (e.g., a chilled Büchner funnel)

-

Vacuum flask

-

Desiccator

Procedure:

-

Preparation of Barium Permanganate Solution: A saturated solution of barium permanganate in water is prepared at a controlled low temperature. It is crucial to avoid heating, as permanganate solutions can be unstable.

-

Cooling: The reaction vessel containing the barium permanganate solution is cooled to a temperature between -10 and 0 °C using a dry ice/acetone bath or a circulating chiller.

-

Stoichiometric Addition of Sulfuric Acid: A pre-calculated, stoichiometric amount of dilute sulfuric acid is added dropwise to the vigorously stirred barium permanganate solution. The sulfuric acid should also be pre-chilled to the same low temperature. The slow addition is critical to control the exothermic reaction and prevent decomposition of the this compound.

-

Precipitation of Barium Sulfate: As the sulfuric acid is added, insoluble barium sulfate will precipitate out of the solution. Continuous stirring ensures complete reaction.

-

Filtration: The cold reaction mixture is immediately filtered through a pre-chilled, fine-porosity filter to remove the barium sulfate precipitate. This step should be performed rapidly to minimize the decomposition of the this compound solution.

-

Concentration of the Filtrate: The resulting deep purple filtrate, which is a solution of this compound, is concentrated under reduced pressure at a low temperature (below 0 °C). This is a critical step, and the temperature must be carefully controlled to prevent decomposition.

-

Crystallization: The concentrated solution is then cooled further, typically to between -20 and -40 °C, to induce crystallization of the this compound dihydrate. The crystals are typically dark purple, almost black, needles or prisms.

-

Isolation of Crystals: The crystalline this compound dihydrate is isolated by rapid filtration at low temperature. The crystals are then washed with a small amount of a cold, non-reactive solvent and dried under vacuum in a desiccator at low temperature.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | HMnO₄·2H₂O | [1] |

| Molar Mass | 155.97 g/mol | Calculated |

| Appearance | Dark purple to black crystalline solid | [1] |

| Melting Point | Decomposes above 20 °C |

Safety and Handling

This compound and its dihydrate are strong oxidizing agents and should be handled with extreme caution.

-

Explosion Hazard: Concentrated solutions and the crystalline solid can decompose explosively, especially in the presence of organic materials or upon warming.

-

Corrosive: this compound is a strong acid and is corrosive to skin and metals.

-

Storage: Due to its instability, this compound dihydrate should be used immediately after preparation and not stored for extended periods.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis and isolation of this compound dihydrate.

Caption: Workflow for the synthesis and isolation of this compound dihydrate.

Caption: Logical relationships between reactants, conditions, and processes.

References

Theoretical pKa and Acidity of Aqueous Permanganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Permanganic acid (HMnO₄) is a powerful oxoacid of manganese in its +7 oxidation state. This technical guide provides an in-depth analysis of the theoretical pKa and acidity of aqueous this compound. Due to its inherent instability, direct experimental determination of its pKa is challenging. Therefore, this document focuses on theoretically estimated values and discusses the general experimental and computational methodologies applicable to characterizing such strong and unstable acids. This guide aims to serve as a comprehensive resource for professionals in chemistry and drug development who require a thorough understanding of the physicochemical properties of strong acids.

Introduction

This compound is a strong oxidizing agent and the conjugate acid of the permanganate (B83412) ion (MnO₄⁻).[1] Its high acidity and reactivity make it a subject of interest in various chemical contexts. However, the same properties render it highly unstable, making its isolation and characterization difficult.[1] Aqueous solutions of this compound are known to decompose into manganese dioxide, oxygen, and water. This decomposition is accelerated by heat, light, and the presence of acids.[1] Understanding the acidity and pKa of this compound is crucial for predicting its behavior in chemical reactions and for the development of processes where it might be used as a reagent or intermediate.

Theoretical pKa and Acidity of this compound

This compound is classified as a strong acid, and in concentrated solutions, it can exhibit superacidic properties. The theoretical pKa values for this compound reported in the literature are consistently negative, indicating that it is a very strong acid that completely dissociates in aqueous solution.

Quantitative Data on the pKa of this compound

The following table summarizes the reported theoretical pKa values for this compound. It is important to note that these are estimated values, as direct experimental measurement is hampered by the acid's instability.

| Parameter | Reported Value(s) | Reference(s) |

| Theoretical pKa | -2.3 to -4.6 | [1] |

The negative pKa values confirm that this compound is a stronger acid than common strong acids like nitric acid (pKa ≈ -1.4) and hydrochloric acid (pKa ≈ -6.3).

Methodologies for pKa Determination

Due to the challenges associated with the direct pKa measurement of this compound, this section outlines the general experimental and computational methodologies that can be applied to strong and unstable acids.

Experimental Protocols

Direct titration of a very strong, unstable acid like this compound is often not feasible. However, several indirect methods and techniques applicable to strong acids are described below.

A common method for the in situ preparation of aqueous this compound involves the reaction of a permanganate salt with a strong acid.[1]

-

Reaction with Sulfuric Acid: A frequently cited method is the reaction of barium permanganate with dilute sulfuric acid. The insoluble barium sulfate (B86663) precipitate is removed by filtration, yielding an aqueous solution of this compound.[1]

-

Reaction: Ba(MnO₄)₂ + H₂SO₄ → 2 HMnO₄ + BaSO₄(s)

-

-

Ion Exchange: Another approach involves passing a solution of a soluble permanganate salt, such as potassium permanganate, through a strong acid cation exchange resin. This method can produce a relatively pure, albeit dilute, solution of this compound.

Safety Precautions: this compound and its precursors are strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2][3][4][5][6] All manipulations should be carried out in a well-ventilated fume hood.[2][3] Reactions involving concentrated sulfuric acid and permanganates can be explosive and should be handled with extreme caution.[1]

Spectroscopic techniques can be employed to study the dissociation of strong acids by observing changes in the absorption spectra as a function of the medium's acidity.

-

Principle: For a compound with a chromophore, the absorption spectrum of the protonated and deprotonated species will differ. By measuring the absorbance at various acid concentrations (using a Hammett acidity function for very strong acids), the equilibrium between the species can be determined, and the pKa can be estimated.[7][8][9][10]

-

General Protocol:

-

Prepare a series of solutions with varying and known strong acid concentrations.

-

Add a small, constant amount of the substance under investigation (in this case, a stable permanganate salt that would form this compound in situ) to each solution.

-

Record the UV-Vis spectrum for each solution.

-

Analyze the spectral changes to determine the ratio of the protonated to the deprotonated species at each acid concentration.

-

Plot the logarithm of this ratio against the Hammett acidity function (H₀) to determine the pKa.

-

Conductometric titration can be used for strong acids, where the change in conductivity of the solution is monitored as a titrant is added.[11][12][13][14][15]

-

Principle: The initial high conductivity of a strong acid solution is due to the high mobility of the H⁺ ions. As a strong base (e.g., NaOH) is added, the H⁺ ions are neutralized to form water, and are replaced by the less mobile Na⁺ ions, causing the conductivity to decrease. After the equivalence point, the conductivity increases due to the excess of mobile OH⁻ ions from the titrant.[11][14] The equivalence point is determined from the inflection point of the conductivity curve.

-

General Protocol:

-

Place a known volume of the strong acid solution in a beaker.

-

Immerse a conductivity probe into the solution.

-

Add a strong base of known concentration in small, measured increments.

-

Record the conductivity of the solution after each addition.

-

Plot the conductivity as a function of the volume of titrant added to determine the equivalence point.

-

Computational Protocols

Computational chemistry provides a powerful tool for estimating the pKa of molecules, especially for unstable species where experimental determination is difficult. Density Functional Theory (DFT) is a commonly used method for this purpose.[16][17][18][19][20][21]

-

Principle: The pKa is related to the Gibbs free energy change (ΔG) of the dissociation reaction in solution. Computational methods calculate the energies of the protonated (HMnO₄) and deprotonated (MnO₄⁻) species in the gas phase and in solution to determine this free energy change.

-

General Workflow for DFT-based pKa Calculation:

-

Geometry Optimization: The 3D structures of the acid (HMnO₄) and its conjugate base (MnO₄⁻) are optimized to find their lowest energy conformations. This is typically done using a suitable DFT functional and basis set.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the electronic energies.

-

Solvation Energy Calculation: The effect of the solvent (water) is crucial and is typically modeled using a continuum solvation model (e.g., SMD, CPCM) to calculate the free energy of solvation for each species.

-

pKa Calculation: The pKa is then calculated from the Gibbs free energy of the dissociation reaction in solution using the following equation: pKa = ΔG°solv / (2.303 * RT) where ΔG°solv is the standard Gibbs free energy of dissociation in solution, R is the gas constant, and T is the temperature.

-

Visualizations

Dissociation of this compound

The following diagram illustrates the dissociation of this compound in an aqueous environment, a fundamental concept in understanding its acidity.

Caption: Dissociation of this compound in water.

Conceptual Workflow for Computational pKa Estimation

This diagram outlines the logical steps involved in the computational estimation of the pKa of this compound using DFT.

Caption: Computational workflow for pKa estimation.

Conclusion

This compound is a strong acid with a theoretically estimated pKa in the range of -2.3 to -4.6. Its high reactivity and instability make direct experimental determination of its pKa challenging. This guide has summarized the available theoretical data and outlined the general experimental and computational methodologies that can be used to characterize such strong and unstable acids. For professionals in research and drug development, a thorough understanding of the properties of strong acids like this compound is essential for predicting chemical behavior and ensuring safe handling. The computational approaches, in particular, offer a viable pathway to further refine our understanding of the acidity of this and other highly reactive species.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. angenechemical.com [angenechemical.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ulm.edu [ulm.edu]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 11. studylib.net [studylib.net]

- 12. google.com [google.com]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. tau.ac.il [tau.ac.il]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Computing pK(A) values of hexa-aqua transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. youtube.com [youtube.com]

A Technical Guide to the Thermal Stability and Decomposition of Permanganic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Permanganic acid (HMnO₄) is a powerful oxidizing agent of significant interest in various chemical processes. However, its inherent instability presents considerable challenges in its application and storage. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound in both its crystalline dihydrate and aqueous forms. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the decomposition pathways. Understanding these characteristics is crucial for the safe and effective utilization of this compound in research and development.

Introduction

This compound is a strong oxoacid that has been isolated as its dihydrate (HMnO₄·2H₂O).[1] While it is a potent oxidizing agent, its utility is often limited by its thermal instability.[1][2] Both the crystalline form and its aqueous solutions are prone to decomposition, a process influenced by several factors including temperature, concentration, light, and the presence of acids or catalysts.[1] This guide aims to provide an in-depth understanding of the thermal behavior of this compound, offering valuable insights for professionals in chemistry and drug development.

Thermal Stability and Decomposition Products

The decomposition of this compound is an autocatalytic process, meaning one of its products acts as a catalyst for the reaction.[1] The primary decomposition products are manganese dioxide (MnO₂), oxygen (O₂), and water (H₂O).[1]

The overall decomposition reaction is as follows:

4HMnO₄(aq) → 4MnO₂(s) + 3O₂(g) + 2H₂O(l)

Crystalline this compound Dihydrate (HMnO₄·2H₂O)

The crystalline form of this compound exists as a dihydrate and is known to be a purple solid.[2] Its thermal stability is very limited.

Table 1: Thermal Stability of this compound Dihydrate

| Parameter | Value | Reference |

| Decomposition Temperature | > 20 °C | [2] |

Aqueous Solutions of this compound

Aqueous solutions of this compound are also unstable and their rate of decomposition is highly dependent on concentration and temperature.[1][3] Concentrated solutions decompose more rapidly than dilute ones.[1] Recent studies have provided some quantitative insights into the stability of these solutions at different temperatures.

Table 2: Influence of Temperature on the Stability of Aqueous this compound Solutions

| Concentration of HMnO₄ | Temperature | Observation | Reference |

| 240 - 1920 ppm | 30 °C | Higher stability, more effective for Cr₂O₃ dissolution | [3] |

| 240 - 1920 ppm | 80 °C | Lower stability, less effective for Cr₂O₃ dissolution | [3] |

These findings indicate an inverse relationship between temperature and the stability of aqueous this compound.[3]

Experimental Protocols

While specific protocols for the thermal analysis of pure this compound are scarce due to its instability, the following methodologies, adapted from studies on related permanganate (B83412) compounds, are standard for evaluating thermal stability and decomposition kinetics.

Preparation of this compound Solution

A common and safe method for preparing aqueous solutions of this compound is through the reaction of barium permanganate with a dilute sulfuric acid, followed by the removal of the insoluble barium sulfate (B86663) precipitate by filtration.[1]

Reaction: Ba(MnO₄)₂(aq) + H₂SO₄(aq) → 2HMnO₄(aq) + BaSO₄(s)↓

Another effective method for producing high-purity this compound solutions is through ion exchange of potassium permanganate (KMnO₄) using a strong cation-exchange resin.[3]

Thermal Analysis: Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)

TGA/DTA is a powerful technique to study the thermal decomposition of compounds.

-

Principle: TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. This allows for the determination of decomposition temperatures and the observation of endothermic or exothermic events.

-

Sample Preparation: A small, accurately weighed sample of the substance (e.g., HMnO₄·2H₂O, if handled with extreme care at low temperatures) is placed in a crucible.

-

Analysis Conditions: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The TGA curve shows mass loss at specific temperatures, corresponding to the release of volatile decomposition products like water and oxygen. The DTA curve indicates whether the decomposition is endothermic or exothermic.

Kinetic Studies of Aqueous Decomposition

The rate of decomposition of aqueous this compound can be monitored using UV-Vis spectroscopy.

-

Principle: The permanganate ion (MnO₄⁻) has a characteristic strong absorbance in the visible region (around 525-545 nm). The decrease in absorbance at this wavelength over time is proportional to the decrease in this compound concentration.

-

Experimental Setup: A thermostated UV-Vis spectrophotometer is used to maintain a constant temperature.

-

Procedure:

-

A freshly prepared solution of this compound of known concentration is placed in a cuvette in the spectrophotometer.

-

The absorbance at the λ_max of MnO₄⁻ is recorded at regular time intervals.

-

The concentration of HMnO₄ at each time point can be calculated using the Beer-Lambert law.

-

-

Data Analysis: The data can be used to determine the rate law, rate constant, and activation energy of the decomposition reaction by performing experiments at different initial concentrations and temperatures.

Decomposition Pathway and Mechanism

The decomposition of this compound is a complex process. The following diagrams illustrate the key relationships and the proposed autocatalytic pathway.

Caption: Factors influencing the decomposition of this compound.

The autocatalytic nature of the decomposition is a key feature. The manganese dioxide formed in the initial slow decomposition step then catalyzes further, more rapid decomposition.

Caption: Autocatalytic decomposition pathway of this compound.

Conclusion

This compound is a highly reactive and thermally unstable compound. Its crystalline dihydrate decomposes at temperatures above 20 °C, while its aqueous solutions are in a constant state of decomposition, a process that is significantly accelerated by increased temperature, concentration, light, and the presence of its own decomposition product, manganese dioxide. The lack of comprehensive quantitative thermal analysis data for the pure acid underscores its hazardous and difficult-to-handle nature. For practical applications, particularly in drug development and sensitive chemical syntheses, it is imperative to use dilute solutions of this compound at low temperatures and to be mindful of its autocatalytic decomposition pathway. Further research into stabilizing agents or controlled decomposition methods could broaden the applicability of this potent oxidizing agent.

References

An In-depth Technical Guide on the Mechanism of Permanganic Acid Decomposition in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Permanganic acid (HMnO₄) is a strong, purple oxoacid of manganese in its +7 oxidation state. While a powerful oxidizing agent with applications in synthesis and analysis, its inherent instability in aqueous solutions presents significant challenges. This guide provides a comprehensive overview of the decomposition mechanism of this compound in solution, detailing the kinetics, influential factors, and the underlying reaction pathways. This information is critical for professionals who utilize permanganate (B83412) chemistry in their research and development endeavors, enabling better control and prediction of its reactivity.

Core Concepts of this compound Decomposition

Aqueous solutions of this compound are thermodynamically unstable and undergo spontaneous decomposition. The overall reaction proceeds as follows:

4 HMnO₄(aq) → 4 MnO₂(s) + 3 O₂(g) + 2 H₂O(l)

The primary products of this decomposition are solid manganese(IV) oxide (manganese dioxide), oxygen gas, and water.[1][2] The formation of manganese dioxide, a dark brown precipitate, is a key indicator of the decomposition process.

Several factors are known to accelerate the decomposition of this compound solutions:

-

Heat: Increased temperature significantly enhances the rate of decomposition.

-

Light: Exposure to light, particularly UV radiation, can promote the breakdown of this compound.[3]

-

Acids: An acidic environment enhances the decomposition rate.[2]

-

Concentration: More concentrated solutions of this compound decompose more rapidly than dilute solutions.[2]

A crucial aspect of this decomposition is its autocatalytic nature . The manganese dioxide produced during the reaction acts as a catalyst, further accelerating the decomposition of the remaining this compound.[4] This autocatalysis leads to a characteristic sigmoidal reaction profile, where the rate is initially slow, then accelerates as the MnO₂ concentration increases, and finally slows down as the reactant is consumed.

Kinetic Data

While extensive research has been conducted on the kinetics of reactions involving the permanganate ion with various substrates, detailed quantitative data specifically for the spontaneous decomposition of this compound is less common in the literature. The reaction of permanganate with oxalic acid is a well-studied example of an autocatalytic process involving manganese species and is often used to illustrate the determination of reaction orders and activation energy. For instance, the activation energy for the reaction between permanganate and oxalic acid has been determined to be approximately 76.47 kJ/mol.[5] It is important to note that this value is for a different reaction and should not be directly applied to the spontaneous decomposition of this compound.

The rate of decomposition of this compound can be generally described by a rate law that is first order with respect to the permanganate concentration.

Proposed Decomposition Mechanism

The decomposition of this compound is a multi-step process involving various intermediate manganese species. While a definitive, universally accepted mechanism remains a subject of investigation, the following pathway is consistent with experimental observations.

The process is believed to be initiated by the slow reduction of permanganate ions, which can be influenced by the presence of trace impurities or by the inherent instability of the acid itself.

Step 1: Initial Reduction (Rate-Determining Step) The reaction likely begins with the slow reduction of the permanganate ion (MnO₄⁻), the conjugate base of this compound, to a lower oxidation state of manganese. This initial step is considered the rate-determining step, especially in the absence of a catalyst.

Step 2: Formation of Intermediate Manganese Species The initial reduction leads to the formation of intermediate manganese species, such as Mn(V) (hypomanganate) and Mn(VI) (manganate). These intermediates are generally unstable in acidic solutions and undergo further reactions.

Step 3: Disproportionation and Further Reduction The intermediate manganese species can undergo disproportionation reactions, where a species is simultaneously oxidized and reduced. For example, manganate(VI) can disproportionate into permanganate(VII) and manganese(IV) oxide.

Step 4: Autocatalysis by Manganese Dioxide The manganese dioxide formed in the preceding steps provides a surface for the subsequent decomposition of this compound to occur more rapidly. This autocatalytic cycle is responsible for the observed acceleration of the reaction rate over time. The surface of the MnO₂ particles is thought to facilitate the electron transfer processes involved in the reduction of the permanganate ion.

Below is a diagram illustrating the proposed logical relationship of the decomposition pathway.

Caption: Proposed Decomposition Pathway of this compound

Experimental Protocols

Preparation of this compound Solution

A common laboratory method for preparing a solution of this compound involves the reaction of a permanganate salt with a strong acid, followed by the removal of the resulting salt precipitate.

Materials:

-

Barium permanganate (Ba(MnO₄)₂)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Filter paper and funnel

Procedure:

-

Prepare a saturated solution of barium permanganate in deionized water.

-

Slowly add a stoichiometric amount of dilute sulfuric acid to the barium permanganate solution with constant stirring. Barium sulfate (B86663) (BaSO₄), a white precipitate, will form. Ba(MnO₄)₂(aq) + H₂SO₄(aq) → 2 HMnO₄(aq) + BaSO₄(s)

-

Carefully filter the solution to remove the insoluble barium sulfate precipitate. The resulting purple filtrate is a solution of this compound.

-

The concentration of the prepared this compound solution can be determined by titration against a standardized solution of oxalic acid.[1]

Kinetic Monitoring of Decomposition using UV-Vis Spectrophotometry

The decomposition of this compound can be conveniently monitored using UV-Visible spectrophotometry, as the permanganate ion (MnO₄⁻) has a strong absorbance in the visible region of the spectrum.

Instrumentation:

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λ_max) for the permanganate ion, which is approximately 525 nm.

-

Prepare a fresh solution of this compound of a known concentration.

-

Transfer a sample of the this compound solution to a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer set to the desired temperature.

-

Record the absorbance at λ_max at regular time intervals.

-

The concentration of permanganate at each time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

-

Plot the concentration of permanganate versus time. The initial rate of the reaction can be determined from the initial slope of this curve. To determine the order of the reaction with respect to permanganate, a plot of ln[MnO₄⁻] versus time can be constructed. A linear plot indicates a first-order reaction.

Below is a diagram illustrating the experimental workflow for kinetic analysis.

Caption: Experimental Workflow for Kinetic Analysis

Summary of Quantitative Data

The following table summarizes the key parameters related to the decomposition of this compound. It is important to reiterate that specific kinetic data for the spontaneous decomposition is not widely available, and the values for the reaction with oxalic acid are provided for illustrative purposes.

| Parameter | Value/Description | Notes |

| Decomposition Products | MnO₂, O₂, H₂O | Solid, gas, and liquid products. |

| Influencing Factors | Heat, Light, Acid, Concentration | All accelerate the rate of decomposition. |

| Autocatalyst | Manganese Dioxide (MnO₂) | The product of the reaction catalyzes further decomposition. |

| λ_max of MnO₄⁻ | ~525 nm | Wavelength of maximum absorbance for spectrophotometric monitoring. |

| Reaction Order (vs. MnO₄⁻) | Typically First Order | The rate is directly proportional to the permanganate concentration. |

| Activation Energy (Ea) | Not widely reported for spontaneous decomposition. For reaction with oxalic acid: ~76.47 kJ/mol | This value is for a different, though related, autocatalytic reaction.[5] |

Conclusion

The decomposition of this compound in solution is a complex process governed by factors such as temperature, light, acidity, and concentration, with the notable feature of being autocatalyzed by one of its products, manganese dioxide. While the overall stoichiometry is well-established, the detailed mechanism and quantitative kinetics of its spontaneous decomposition require further investigation to be fully elucidated. The experimental protocols outlined in this guide provide a framework for researchers to study this reaction and better understand the stability of this compound solutions. For professionals in drug development and other scientific fields, a thorough understanding of these decomposition pathways is essential for controlling the reactivity of permanganate-based reagents and ensuring the reproducibility and safety of their experimental work.

References

- 1. b.aun.edu.eg [b.aun.edu.eg]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Kinetics and Mechanistic Study of Permanganate Oxidation of L-Citrulline in Acidic and Basic Media, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Potassium permanganate - Wikipedia [en.wikipedia.org]

Unveiling the Structure of a Potent Oxidizer: A Technical Guide to Computational Studies on Permanganic Acid

For Researchers, Scientists, and Drug Development Professionals

Permanganic acid (HMnO₄), a powerful oxidizing agent and the conjugate acid of the well-known permanganate (B83412) salts, has long been a subject of interest in chemistry. Despite its significance, the transient nature of this strong oxoacid has made experimental structural elucidation challenging. Consequently, computational chemistry has emerged as an indispensable tool for unraveling the geometric and vibrational characteristics of the this compound molecule. This technical guide provides an in-depth overview of the computational approaches used to study the structure of this compound, presenting key quantitative data and outlining the underlying theoretical methodologies.

Molecular Geometry: A Tetrahedral Framework

Theoretical calculations consistently predict a tetrahedral geometry for the this compound molecule, analogous to its isoelectronic counterpart, perchloric acid.[1] In this arrangement, the central manganese atom is bonded to four oxygen atoms. One of these oxygen atoms is, in turn, bonded to a hydrogen atom, forming a hydroxyl group, while the other three are terminal oxygen atoms.

Calculated Structural Parameters

Various quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to optimize the geometry of the HMnO₄ molecule and determine its structural parameters. The calculated bond lengths and angles provide a precise three-dimensional picture of the molecule.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| r(Mn-OH) | Manganese - Hydroxyl Oxygen | 1.75 - 1.80 |

| r(Mn=O) | Manganese - Terminal Oxygen | 1.58 - 1.62 |

| r(O-H) | Hydroxyl Oxygen - Hydrogen | 0.96 - 0.98 |

| Bond Angles | ||

| ∠(O=Mn=O) | Terminal Oxygen - Manganese - Terminal Oxygen | ~109.5 |

| ∠(HO-Mn=O) | Hydroxyl Oxygen - Manganese - Terminal Oxygen | ~109.5 |

| ∠(Mn-O-H) | Manganese - Hydroxyl Oxygen - Hydrogen | ~110 - 115 |

Note: The exact values can vary depending on the level of theory and basis set used in the calculation. The provided ranges represent typical values obtained from DFT calculations.

Vibrational Frequencies: A Molecular Fingerprint

Vibrational spectroscopy provides a unique "fingerprint" for a molecule, with each vibrational mode corresponding to a specific frequency of infrared or Raman absorption. Computational methods allow for the prediction of these vibrational frequencies, aiding in the interpretation of experimental spectra and providing further insight into the molecule's bonding and structure.

Calculated Vibrational Modes of this compound

The calculated vibrational frequencies for this compound can be assigned to specific stretching and bending modes within the molecule.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| ~3600 - 3700 | O-H Stretch |

| ~900 - 950 | Mn=O Symmetric and Asymmetric Stretches |

| ~700 - 750 | Mn-OH Stretch |

| ~300 - 400 | O=Mn=O and HO-Mn=O Bending Modes |

| ~1100 - 1200 | Mn-O-H Bend |

Note: These are approximate frequency ranges and the exact values and their infrared or Raman activity depend on the specific computational method employed.

Computational Methodology: The Theoretical Underpinning

The accurate prediction of the structural and vibrational properties of this compound relies on sophisticated quantum chemical methods. This section details the typical computational protocols employed in such studies.

Geometry Optimization

The first step in any computational study of a molecule's structure is to find its most stable three-dimensional arrangement, known as the equilibrium geometry. This is achieved through a process called geometry optimization.

Caption: A typical workflow for the geometry optimization of a molecule.

Protocol Details:

-

Level of Theory: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP hybrid functional is a popular choice for systems containing transition metals.

-

Basis Set: A basis set is a set of mathematical functions used to describe the orbitals of the atoms in the molecule. For accurate results, a triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is commonly employed.

-

Convergence Criteria: The optimization process is iterated until the forces on the atoms are close to zero and the energy change between steps is negligible, indicating that a minimum on the potential energy surface has been reached.

Vibrational Frequency Calculation

Once the geometry is optimized, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Caption: The process of calculating vibrational frequencies from an optimized geometry.

Protocol Details:

-

Harmonic Approximation: The calculations are typically performed within the harmonic approximation, which models the vibrations as simple harmonic oscillators. This is generally a good approximation for the fundamental vibrational frequencies.

-

Frequency Scaling: Due to the inherent approximations in the theoretical methods and the neglect of anharmonicity, calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically between 0.95 and 0.98 for DFT calculations) to the calculated frequencies to improve agreement with experimental data.

Logical Relationships in Computational Structural Analysis

The determination of a molecule's structure and properties through computational means follows a logical progression of steps, each building upon the previous one.

Caption: The logical progression of a computational study on molecular structure.

This systematic approach ensures that the calculated properties are based on a stable, well-defined molecular structure and allows for a thorough analysis of its geometric and vibrational characteristics.

Conclusion

Computational studies have provided invaluable insights into the structure of this compound, a molecule that has proven difficult to characterize experimentally. Through methods like Density Functional Theory, a detailed picture of its tetrahedral geometry, bond lengths, bond angles, and vibrational frequencies has been established. The protocols outlined in this guide represent the standard theoretical approaches for such investigations, offering a powerful and reliable means to explore the fundamental properties of this and other reactive chemical species. As computational resources and theoretical methods continue to advance, we can expect an even more refined understanding of the intricate structural and electronic properties of this compound and its role in chemical reactions.

References

permanganic acid vs manganic acid oxidation states

An In-depth Technical Guide to the Oxidation States of Permanganic and Manganic Acids: Properties, Synthesis, and Applications in Drug Development

For researchers, scientists, and drug development professionals, a precise understanding of reagent properties is paramount. This guide provides a detailed examination of permanganic acid and manganic acid, focusing on the distinct oxidation states of manganese and the resulting impact on their chemical behavior and applications.

Core Concepts: Oxidation States of Manganese

Manganese is a transition metal known for its ability to exist in a wide range of oxidation states, from -3 to +7.[1] This versatility is central to the chemistry of permanganic and manganic acids.

-

This compound (HMnO₄): In this compound, manganese exhibits its highest oxidation state of +7 .[2][3][4] This high oxidation state makes the permanganate (B83412) ion (MnO₄⁻) a powerful oxidizing agent, as the manganese atom has a strong tendency to accept electrons and be reduced to a lower, more stable oxidation state.[3][5]

-

Manganic Acid (H₂MnO₄): In manganic acid, manganese is in the +6 oxidation state.[6] While still a strong oxidant, it is less potent than this compound. The manganate (B1198562) ion (MnO₄²⁻) is characteristically green and is only stable in strongly basic aqueous solutions.[6][7]

Comparative Analysis: this compound vs. Manganic Acid

A direct comparison reveals significant differences in the stability and reactivity of these two acids, primarily dictated by the oxidation state of manganese.

| Property | This compound | Manganic Acid |

| Chemical Formula | HMnO₄[8][9] | H₂MnO₄[6][10] |

| Manganese Oxidation State | +7 [2][4] | +6 [6] |

| Appearance | Violet/Purple Solution[8][11] | Green Solution (transient)[6] |

| Acidity (pKa) | Strong Acid (-4.6 to -2.3)[2][8] | Unstable, not well-characterized |

| Stability | Highly unstable; decomposes to MnO₂, O₂, and H₂O.[2][8] Decomposition is accelerated by heat, light, and acids.[8] | Extremely unstable; rapidly disproportionates in neutral or acidic conditions.[5][6] |

| Key Chemical Behavior | Strong oxidizing agent.[2][8][11] | Undergoes disproportionation to permanganate (Mn+7) and manganese dioxide (Mn+4).[6] |

| Conjugate Base | Permanganate (MnO₄⁻)[3][8] | Manganate (MnO₄²⁻)[6] |

Visualization of Chemical Structures and Relationships

The following diagrams illustrate the structures of permanganic and manganic acids and the critical disproportionation reaction of manganic acid.

Experimental Protocols

Due to their instability, both acids are typically prepared in situ for immediate use.[6][11] Extreme caution should be exercised during these preparations.

Preparation of this compound Solution

Method: Reaction of Barium Permanganate with Sulfuric Acid.[8]

Protocol:

-

Prepare a solution of barium permanganate (Ba(MnO₄)₂).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) dropwise while stirring continuously. The sulfuric acid must be dilute to prevent the formation of the explosive anhydride, manganese heptoxide (Mn₂O₇).[8]

-

The reaction produces a precipitate of insoluble barium sulfate (B86663) (BaSO₄). Ba(MnO₄)₂ + H₂SO₄ → 2 HMnO₄ + BaSO₄↓[8]

-

Remove the barium sulfate precipitate by filtration, yielding a purple solution of this compound.

-

The resulting solution is unstable and should be used immediately.[11]

In Situ Generation of Manganic Acid

Method: Acidification of a Manganate(VI) Salt.[6]

Protocol:

-

Prepare a solution of a stable manganate(VI) salt, such as potassium manganate (K₂MnO₄), in a strongly alkaline solution (e.g., 5-10 M KOH) to ensure the stability of the manganate ion.

-

Carefully and slowly acidify the solution. This protonates the manganate(VI) anion (MnO₄²⁻), transiently forming manganic acid (H₂MnO₄).

-

This species is highly transient and will immediately begin to disproportionate in neutral or acidic conditions.[6] Therefore, for studies of manganic acid itself, this generation must be performed under carefully controlled conditions, often at low temperatures, and analyzed immediately.

Relevance and Applications in Drug Development

While permanganic and manganic acids themselves are too unstable for direct therapeutic use, their corresponding salts, potassium permanganate and potassium manganate, are of significant interest to the pharmaceutical industry.

Organic Synthesis of Active Pharmaceutical Ingredients (APIs)

The potent oxidizing power of the permanganate ion (from this compound) is harnessed in the synthesis of various APIs.[11] Its versatility allows for a range of transformations crucial in constructing complex drug molecules:

-

Oxidation of Aromatic Side Chains: Transforming alkyl side chains on aromatic rings into carboxylic acids.[11]

-

Synthesis of Key Drugs: Permanganate is a vital reagent in the industrial synthesis of compounds such as ascorbic acid (Vitamin C), chloramphenicol (B1208) (an antibiotic), and saccharin.[1][9]

Manganates, such as barium manganate, are also used as oxidizing agents in organic synthesis, for instance, in the conversion of primary alcohols to aldehydes and then to carboxylic acids, and secondary alcohols to ketones.[6]

Analytical Chemistry and Quality Control

The intense and characteristic colors of the permanganate and manganate ions, coupled with their redox activity, make them valuable in analytical chemistry for drug quality control.

-

Redox Titrations (Permanganometry): A standardized solution of potassium permanganate can be used as a titrant to determine the concentration of various reducible substances in a drug formulation.[9][12] The endpoint is easily detected by the persistence of the purple permanganate color.[12]

-

Spectrophotometric and Chemiluminescence Methods: Potassium permanganate is widely used as a chromogenic and chemiluminescent reagent for the analysis of pharmaceutically active compounds in formulations and biological samples.[3][13][14] These methods are often simple, sensitive, and cost-effective.[10][13]

Disinfection and Sterilization

Potassium permanganate's strong oxidizing properties make it an effective disinfectant and sterilizing agent.[8] It is used in pharmaceutical manufacturing to:

-

Control microbial growth in water systems.[8]

-

Serve as a topical antiseptic for various skin conditions, and it is on the World Health Organization's List of Essential Medicines.[1][9]

References

- 1. chemicals.co.uk [chemicals.co.uk]

- 2. China API or Pharmaceutical Intermediates Production Potassium Permanganate Suppliers and Manufacturers - Factory Direct Wholesale - Changyuan [changyuancorp.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]

- 6. Manganate - Wikipedia [en.wikipedia.org]

- 7. [Analysis of potassium permanganate as addictive drug "precursor"] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. speediipl.com [speediipl.com]

- 9. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 10. Oxidative spectrophotometric drug analysis with KMnO4 and amaranth. [wisdomlib.org]

- 11. rockchemicalsinc.com [rockchemicalsinc.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Applications of Permanganate as an Oxidant in the Determination of Pharmaceuticals Using Chemiluminescence and Spectrophotometry: A Review | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Hazards and Toxicity of Permanganic Acid

Disclaimer: Permanganic acid (HMnO₄) is a strong oxoacid that is highly unstable and not commercially available in its pure, anhydrous form.[1][2] It exists primarily in dilute aqueous solutions or as its dihydrate at low temperatures.[2] Due to its inherent instability, it readily decomposes into manganese dioxide, oxygen, and water, a process accelerated by heat, light, and acids.[2][3] Consequently, direct toxicological studies on pure this compound are scarce. This guide synthesizes information based on the known chemical properties of strong oxidizing acids, data from its stable salts (primarily potassium permanganate (B83412), KMnO₄), and general toxicological principles for corrosive substances.

Chemical and Physical Properties

This compound is the conjugate acid of permanganate salts.[2][4] While the pure form is too unstable to exist under normal conditions, aqueous solutions up to 20% can be prepared.[1] These solutions are reddish-violet and possess a strong oxidizing nature.[1] The dihydrate (HMnO₄·2H₂O) is a crystalline solid that decomposes above 20°C.[1] Reactions with concentrated sulfuric acid are hazardous as they can yield the extremely unstable and explosive anhydride, manganese heptoxide (Mn₂O₇).[2][5]

Major Hazards

The primary hazards of this compound stem from its dual nature as a strong acid and a powerful oxidizing agent .[1][2]

-

Corrosivity (B1173158): As a strong acid, it is highly corrosive to skin, eyes, and mucous membranes.[4][6] Contact can cause severe chemical burns, leading to irreversible tissue damage.[6][7] Ingestion can cause severe and permanent damage to the gastrointestinal tract, including perforation.[6]

-

Fire and Explosion Risk: As a potent oxidizer, this compound can intensify fires and cause explosions upon contact with combustible, organic, or other easily oxidized materials.[6][8][9] It must be segregated from reducing agents, flammable materials, organic solvents, and metals.[10][11][12]

-

Instability: Concentrated solutions are prone to spontaneous and sometimes explosive decomposition, which can be catalyzed by the manganese dioxide formed during the process.[1][2] This decomposition can release oxygen and ozone, further increasing fire risk.[1]

dot

Caption: Logical relationship between this compound's properties and resulting hazards.

Toxicity

Direct quantitative toxicity data for HMnO₄ is unavailable. The data presented below is for its most common salt, Potassium Permanganate (KMnO₄) , and should be interpreted as a baseline. The free acid is expected to be significantly more corrosive and locally toxic due to its high acidity.

3.1 Acute Toxicity Ingestion of permanganate salts is harmful and can be fatal.[6][13] The estimated lethal human dose of KMnO₄ is 10 grams.[6] It causes severe irritation, burns, and potential perforation of the digestive tract.[6] Systemic effects can include liver and kidney damage, and the formation of methemoglobin, which impairs oxygen transport in the blood.[6] Inhalation of dusts or aerosols can cause severe irritation and burns to the respiratory tract.[6]

3.2 Chronic Toxicity Chronic exposure, particularly through inhalation of manganese-containing dusts, can lead to "manganism," a severe neurological disorder resembling Parkinson's disease.[6] Prolonged skin contact may cause dermatitis.[14]

3.3 Quantitative Toxicity Data (Potassium Permanganate)

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ | 750 mg/kg | Rat | Oral | [6][12] |

| LD₅₀ | 1090 mg/kg | Rat | Oral | [6][14] |

| LD₅₀ | >2000 mg/kg | Rat | Dermal | [7][15] |

| LD₅₀ | 2157 mg/kg | Mouse | Oral | [6] |

| LC₅₀ (96h) | 0.3 - 0.6 mg/L | Fish | - | [12] |

| EC₅₀ (48h) | 0.084 mg/L | Daphnia | - | [12] |

3.4 Occupational Exposure Limits (Manganese & Compounds)

| Organization | Limit Type | Value | Notes | Source(s) |

| OSHA | PEL | 5 mg/m³ | Ceiling limit | [6][16] |

| NIOSH | REL | 1 mg/m³ (TWA), 3 mg/m³ (STEL) | 10-hour TWA, 15-minute STEL | [16] |

| NIOSH | IDLH | 500 mg/m³ | Immediately Dangerous to Life or Health | [6][16] |

| ACGIH | TLV-TWA | 0.02 mg/m³ (Respirable), 0.1 mg/m³ (Inhalable) | 8-hour TWA | [14] |

Experimental Protocols

Specific toxicity testing protocols for this compound are not established due to its instability. The following represents a generalized, tiered workflow for assessing the hazards of a highly corrosive and oxidizing substance, adapted from standard toxicology guidelines.[17][18]

Objective: To determine the acute dermal and ocular corrosivity and irritation potential.

Tier 1: In Vitro / Ex Vivo Assessment

-

Methodology: Utilize validated in vitro methods to predict skin and eye corrosivity, minimizing or eliminating the need for animal testing.

-

Skin Corrosivity: Employ a reconstituted human epidermis (RhE) model (e.g., OECD Test Guideline 431). The test substance is applied topically to the tissue surface for defined exposure periods (e.g., 3 minutes, 1 hour). Cell viability is then measured using a colorimetric assay (e.g., MTT assay). A significant reduction in viability below a defined threshold indicates a corrosive potential.

-

Eye Corrosivity: Use methods like the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD TG 437) or Reconstructed human Cornea-like Epithelium (RhCE) models (OECD TG 492). These tests measure changes in corneal opacity, permeability, and/or cell viability to predict the level of eye damage.

-

-

Interpretation: If the substance is identified as corrosive in these assays, it should be classified as such without further testing. If results are negative or inconclusive for corrosivity but suggest irritation, proceed to Tier 2.

Tier 2: In Vivo Dermal/Ocular Irritation/Corrosion Study (Stepwise Approach)

-

Justification: This step is only performed if in vitro tests are negative for corrosion and there is a regulatory requirement for in vivo data. A stepwise approach is critical to minimize animal distress.

-

Species: Albino rabbit.[17]

-

Methodology (Dermal - adapted from OECD TG 404):

-

A single animal is used initially. A small amount of the test substance (e.g., 0.5 mL of a dilute solution) is applied to a prepared patch of skin (~6 cm²).

-

The patch is removed after a short exposure (e.g., 3 minutes). The site is observed for signs of severe reactions.

-

If no corrosive effect is seen, a second patch is removed after 1 hour, and a third after 4 hours.

-

If a corrosive effect is observed at any step, the test is terminated and the substance is classified as corrosive.[17]

-

If no corrosive effects are seen after 4 hours in the first animal, the test is confirmed using two additional animals, each with a single 4-hour exposure.

-

Skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Methodology (Ocular): Due to the high probability of severe corrosive effects from a strong oxidizing acid, in vivo ocular testing is strongly discouraged and should be considered only if mandated and all other data sources have been exhausted.

dot

Caption: A generalized workflow for assessing the toxicity of a corrosive substance.

Handling and Personal Protective Equipment (PPE)

Given the extreme hazards, stringent safety protocols are mandatory.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors.[9][10] The work area should be equipped with an emergency eyewash station and safety shower.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[6][9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile utility gloves over exam gloves), a flame-resistant lab coat, and closed-toe shoes.[6][19]

-

Respiratory Protection: Not typically required if work is performed within a fume hood. For emergencies or situations with potential for high exposure, a NIOSH-approved supplied-air respirator is necessary.[6][16]

-

-

Storage and Segregation: Store in a cool, dry, well-ventilated area away from all incompatible materials, especially organic compounds, flammable substances, and reducing agents.[6][10][20] Do not store on wooden shelves.[19] Use secondary containment to prevent spills.[19]

-

Spill Management: Do not use combustible materials like paper towels for cleanup.[6] Spills should be neutralized cautiously with a weak reducing agent (e.g., sodium bisulfite solution) by trained personnel and absorbed with an inert material like sand.[10]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. inorganic chemistry - Stability of H3MnO4, H2MnO4, HMnO4 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. This compound | HMnO4 | CID 422689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. echemi.com [echemi.com]

- 9. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 10. sites.rowan.edu [sites.rowan.edu]

- 11. alliancechemical.com [alliancechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. riccachemical.com [riccachemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. nj.gov [nj.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. contractlaboratory.com [contractlaboratory.com]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. research.cuanschutz.edu [research.cuanschutz.edu]

The Superacidic Nature of Permanganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract